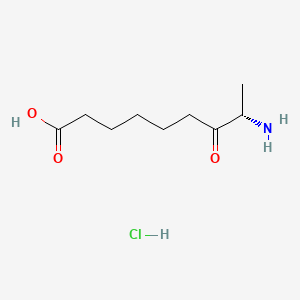

(S)-8-amino-7-oxononanoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This would typically include the compound’s chemical formula, its IUPAC name, and its common uses or roles in biological systems or industrial processes .

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, the conditions under which the reaction occurs, and the yield of the product .Molecular Structure Analysis

This involves the use of various spectroscopic methods (like NMR, IR, Mass spectrometry) to determine the structure of the compound .Chemical Reactions Analysis

This would involve discussing the types of chemical reactions the compound can undergo, the conditions required for these reactions, and the products formed .Physical And Chemical Properties Analysis

This would include properties like melting point, boiling point, solubility in various solvents, and specific rotation .Aplicaciones Científicas De Investigación

Leukotriene-A4 Hydrolase Inhibition : The amino acid is isolated from Streptomyces diastaticus and shows potential as an inhibitor of leukotriene-A4 hydrolase, a key enzyme in inflammatory mediator leukotriene-B4 biosynthesis, suggesting its potential in anti-inflammatory drug research (Parnas et al., 1996).

Genetic Incorporation in Proteins : This compound has been genetically incorporated into proteins in Escherichia coli, demonstrating its utility in site-specific protein modifications, which is crucial for biomedical applications (Huang et al., 2010).

Potential Drug Target in Mycobacterium tuberculosis : The compound is involved in the inhibition of 7,8-diaminopelargonic acid aminotransferase from Mycobacterium tuberculosis, indicating its potential as a target for antimycobacterial drugs (Mann et al., 2009).

Mechanistic Studies in Biosynthesis : Research has been conducted on the mechanism of 8-amino-7-oxononanoate synthase, an enzyme using this compound, providing insights into biotin biosynthesis, a crucial metabolic process (Webster et al., 2000).

Inhibition of alpha-oxamine Synthases : Studies on the irreversible inhibition of 8-amino-7-oxononanoate synthase by trifluoroalanine provide insights into enzyme mechanisms, which are important for understanding metabolic pathways (Alexeev et al., 2006).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(8S)-8-amino-7-oxononanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3.ClH/c1-7(10)8(11)5-3-2-4-6-9(12)13;/h7H,2-6,10H2,1H3,(H,12,13);1H/t7-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGPOLJARQCHVLY-FJXQXJEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

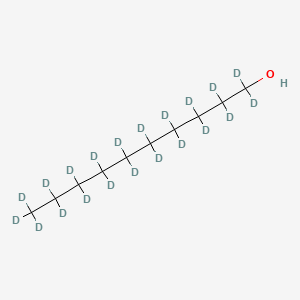

Canonical SMILES |

CC(C(=O)CCCCCC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)CCCCCC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00704278 |

Source

|

| Record name | (8S)-8-Amino-7-oxononanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-8-amino-7-oxononanoic acid hydrochloride | |

CAS RN |

177408-66-1 |

Source

|

| Record name | (8S)-8-Amino-7-oxononanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(5-Cyano-6-hydroxy-4-methyl-2-oxo-1H-pyridin-3-yl)diazenyl]-4-methoxybenzenesulfonic acid](/img/structure/B569079.png)

![tert-butyl 7'-amino-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'(3'H)-carboxylate](/img/structure/B569094.png)

![tert-Butyl 8-amino-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate](/img/structure/B569095.png)